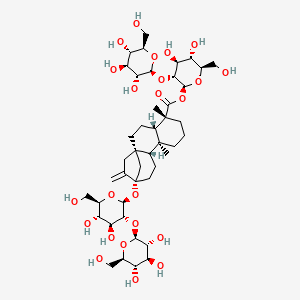
Rebaudioside E
Übersicht
Beschreibung
Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners derived from the leaves of the Stevia rebaudiana plant. It was first isolated and identified in 1977. This compound is known for its high-intensity sweetness, approximately 150-200 times sweeter than sucrose. It is also a precursor for the biosynthesis of other steviol glycosides such as rebaudioside D and rebaudioside M .
Wirkmechanismus
Target of Action
Rebaudioside E, a minor component of steviol glycosides, is synthesized from stevioside by the enzyme UDP-glucosyltransferase UGTSL2 . This enzyme, derived from Solanum lycopersicum, is the primary target of this compound . It plays a crucial role in the sweetness intensity of steviol glycosides .
Mode of Action
This compound is speculated to be the main product of glucosylation of the Glc (β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is based on the analysis of the regioselectivity and stereoselectivity of UGTSL2 .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of stevioside to this compound by the enzyme UGTSL2 . This conversion is a crucial step in the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .
Pharmacokinetics
It is known that this compound is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its sweetness. As a high-intensity sweetener, this compound can potentially be used in the production of low and no-calorie products . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic synthesis of this compound from stevioside is performed under specific conditions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Rebaudioside E plays a significant role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes and proteins during its biosynthesis and metabolism. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase UGTSL2, which catalyzes the glucosylation of stevioside to produce this compound . This enzyme specifically adds glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound interacts with taste receptors on the tongue, particularly the sweet taste receptor T1R2/T1R3, which is responsible for its intense sweet taste .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a crucial role in regulating glucose homeostasis and insulin secretion. Furthermore, this compound has been found to modulate the activity of certain genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. This compound binds to the sweet taste receptor T1R2/T1R3 on the tongue, activating the receptor and triggering a signal transduction cascade that results in the perception of sweetness . Additionally, this compound can interact with bitter taste receptors, such as TAS2R4 and TRPM5, which are involved in the release of GLP-1 from enteroendocrine cells . These interactions highlight the dual role of this compound in both sweet and bitter taste signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but it can degrade under acidic or high-temperature conditions . Long-term studies have shown that this compound maintains its sweetening properties over extended periods, making it suitable for use in various food and beverage products . Its stability and degradation can be influenced by the presence of other ingredients, such as flavorings or coloring agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at recommended doses, with no significant adverse effects on glucose homeostasis, blood pressure, or inflammation . At higher doses, this compound may cause gastrointestinal discomfort and alterations in gut microbiota composition . These findings suggest that while this compound is safe for consumption at moderate levels, excessive intake may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound involves the glucosylation of stevioside by UDP-glucosyltransferase UGTSL2 . This process results in the addition of glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound can be metabolized by gut microbiota, leading to the production of steviol, which is further metabolized and excreted .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . This compound can also interact with specific transporters and binding proteins, facilitating its distribution within the body. Studies have shown that this compound is primarily localized in the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound is primarily localized in the cytoplasm of cells, where it interacts with various enzymes and proteins involved in its metabolism . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning and regulation of this compound within cells.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Rebaudioside E kann aus Steviosid durch enzymatische Biokonversion synthetisiert werden. Das Verfahren beinhaltet die Verwendung von UDP-Glucosyltransferase UGTSL2 aus Solanum lycopersicum und Saccharosesynthase StSUS1 aus Solanum tuberosum. In einer typischen Biokonversionsreaktion werden 20 Gramm pro Liter Steviosid innerhalb von 24 Stunden zu 15,92 Gramm pro Liter this compound umgewandelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst in der Regel die Extraktion von Steviolglykosiden aus Stevia rebaudiana-Blättern, gefolgt von Reinigungsprozessen wie der hydrophoben Interaktionschromatographie (HILIC). Die Verwendung spezifischer Harze und optimierter chromatographischer Bedingungen kann eine hohe Reinheit und Ausbeute an this compound erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Rebaudioside E unterliegt in erster Linie Glykosylierungsreaktionen. Die Biokonversion von Steviosid zu this compound beinhaltet die Addition von Glucose-Einheiten an das Steviol-Rückgrat.
Häufige Reagenzien und Bedingungen: Die enzymatische Umwandlung verwendet UDP-Glucosyltransferase und Saccharosesynthase als Katalysatoren. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Enzymaktivität zu optimieren .
Hauptprodukte: Das Hauptprodukt der Glykosylierungsreaktion ist this compound selbst. Weitere Glykosylierung kann zur Bildung anderer Steviolglykoside wie Rebaudioside D und Rebaudioside M führen .
Wissenschaftliche Forschungsanwendungen
Rebaudioside E hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer Steviolglykoside verwendet.
Medizin: Seine hohe Süßkraft macht es zu einem wertvollen kalorienarmen Süßstoff für Diabetiker und übergewichtige Patienten.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Süßgeschmacksrezeptoren auf der Zunge aus. Die molekularen Ziele umfassen die T1R2- und T1R3-Rezeptoren, die Teil der G-Protein-gekoppelten Rezeptorfamilie sind. Nach der Bindung an diese Rezeptoren aktiviert this compound den Süßgeschmack-Signalweg, was zur Wahrnehmung von Süße führt .
Ähnliche Verbindungen:
- Steviosid
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside F
- Rubusoside
- Steviolbioside
Vergleich: this compound ist einzigartig in seinem Gleichgewicht von Süßkraft und Geschmacksprofil. Während Rebaudioside A häufiger vorkommt und weit verbreitet ist, bietet this compound ein anderes Geschmacksprofil mit weniger Bitterkeit und Nachgeschmack. Dies macht es zu einer wertvollen Komponente bei der Formulierung von natürlichen Süßstoffen .
Das ausgeprägte Glykosylierungsmuster von this compound trägt ebenfalls zu seinen einzigartigen Eigenschaften im Vergleich zu anderen Steviolglykosiden bei. Seine Fähigkeit, als Vorläufer für die Synthese von Süßstoffen der nächsten Generation wie Rebaudioside D und Rebaudioside M zu dienen, unterstreicht seine Bedeutung im Bereich der natürlichen Süßstoffe .
Vergleich Mit ähnlichen Verbindungen
- Stevioside
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside F
- Rubusoside
- Steviolbioside
Comparison: Rebaudioside E is unique in its balance of sweetness intensity and taste profile. While rebaudioside A is more abundant and widely used, this compound offers a different sweetness profile with less bitterness and aftertaste. This makes it a valuable component in the formulation of natural sweeteners .
This compound’s distinct glycosylation pattern also contributes to its unique properties compared to other steviol glycosides. Its ability to serve as a precursor for the synthesis of next-generation sweeteners like rebaudioside D and rebaudioside M further highlights its importance in the field of natural sweeteners .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLCWNUIHGPAJY-SFUUMPFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019861 | |
| Record name | Rebaudioside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63279-14-1 | |
| Record name | Rebaudioside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)



![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)




![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)

